molecular formula C15H21Br2NO8 B13727499 3,4-Dibromo-Mal-PEG4-Acid

3,4-Dibromo-Mal-PEG4-Acid

Cat. No.: B13727499
M. Wt: 503.14 g/mol
InChI Key: JMJVXNRBNZBUFV-UHFFFAOYSA-N
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Description

3,4-Dibromo-Mal-PEG4-Acid is a compound that features a dibromomaleimide group and a polyethylene glycol (PEG) linker with a terminal carboxylic acid group. This compound is primarily used as a site-specific antibody-drug conjugate (ADC) linker, which allows for two points of substitution due to the presence of two bromine atoms. The hydrophilic PEG linker enhances the water solubility of the compound in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-Mal-PEG4-Acid typically involves the reaction of dibromomaleimide with a PEG linker that has a terminal carboxylic acid group. The reaction conditions often include the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of a stable amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-Mal-PEG4-Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dibromo-Mal-PEG4-Acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-Mal-PEG4-Acid involves its ability to form stable bonds with other molecules. The dibromomaleimide group allows for two points of substitution, enabling the formation of thioether bonds with thiols. The carboxylic acid group can react with primary amines to form stable amide bonds. These properties make it an effective linker in the creation of bioconjugates and ADCs .

Properties

Molecular Formula

C15H21Br2NO8

Molecular Weight

503.14 g/mol

IUPAC Name

3-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C15H21Br2NO8/c16-12-13(17)15(22)18(14(12)21)2-4-24-6-8-26-10-9-25-7-5-23-3-1-11(19)20/h1-10H2,(H,19,20)

InChI Key

JMJVXNRBNZBUFV-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br)C(=O)O

Origin of Product

United States

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